molecular formula C23H16F3N5O2 B11186204 2-ethyl-3-phenyl-7-[4-(trifluoromethoxy)phenyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

2-ethyl-3-phenyl-7-[4-(trifluoromethoxy)phenyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

Cat. No.: B11186204
M. Wt: 451.4 g/mol
InChI Key: SDWUUPFMFFKHKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-ethyl-3-phenyl-7-[4-(trifluoromethoxy)phenyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one features a complex heterocyclic scaffold comprising fused pyrazole, pyridine, and triazinone rings. Key structural elements include:

  • 2-Ethyl and 3-phenyl substituents on the pyrazole ring.
  • A 4-(trifluoromethoxy)phenyl group at position 7 of the triazinone core.
  • A molecular formula of C₂₅H₁₈F₃N₅O₂ (inferred from analogous compounds) and an approximate monoisotopic mass of 481.14 g/mol.

Properties

Molecular Formula

C23H16F3N5O2

Molecular Weight

451.4 g/mol

IUPAC Name

4-ethyl-5-phenyl-11-[4-(trifluoromethoxy)phenyl]-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C23H16F3N5O2/c1-2-17-19(14-6-4-3-5-7-14)21-28-27-20-18(31(21)29-17)12-13-30(22(20)32)15-8-10-16(11-9-15)33-23(24,25)26/h3-13H,2H2,1H3

InChI Key

SDWUUPFMFFKHKD-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C3=C(C(=O)N(C=C3)C4=CC=C(C=C4)OC(F)(F)F)N=NC2=C1C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

The synthesis of 2-ethyl-3-phenyl-7-[4-(trifluoromethoxy)phenyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazinone core through cyclization reactions. Common reagents used in the synthesis include diazonium salts, hydrazines, and various aromatic compounds. The reaction conditions often involve the use of solvents such as ethanol and catalysts to facilitate the cyclization process .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Overview

2-ethyl-3-phenyl-7-[4-(trifluoromethoxy)phenyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is a complex heterocyclic compound with significant potential in medicinal chemistry. Its structure features a trifluoromethoxy group that enhances its lipophilicity and biological activity. This compound has been primarily studied for its anti-cancer and anti-inflammatory properties.

Research indicates that this compound exhibits a variety of biological activities:

  • Anti-Cancer Properties : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition leads to cell cycle arrest and apoptosis in various cancer cell lines. Studies have demonstrated its effectiveness against multiple cancer types, highlighting its potential as a therapeutic agent in oncology .
  • Anti-Inflammatory Effects : It modulates inflammatory pathways, suggesting applications in treating inflammatory diseases. The specific mechanisms involve the interaction with enzymes and receptors that play pivotal roles in inflammation .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes cyclization processes under controlled conditions to yield the desired heterocyclic structure. The presence of the trifluoromethoxy group is critical for enhancing the compound's biological activity .

The mechanism of action involves binding to specific molecular targets within cells, influencing signaling pathways related to cell growth and inflammation. Interaction studies have confirmed its binding affinity to various biological macromolecules, which is essential for its therapeutic effects .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

  • Cancer Cell Line Studies : In vitro studies have demonstrated that the compound effectively induces apoptosis in breast cancer and leukemia cell lines by targeting CDK pathways. These findings suggest its potential as a lead compound in cancer therapy .
  • Inflammatory Disease Models : Animal models of inflammation have shown reduced markers of inflammation upon treatment with this compound, indicating its therapeutic potential in conditions such as arthritis and other inflammatory disorders .
  • Synthetic Methodologies : Research has also focused on optimizing synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification processes after synthesis .

Mechanism of Action

The mechanism of action of 2-ethyl-3-phenyl-7-[4-(trifluoromethoxy)phenyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation and cancer progression . The inhibition of CDK2 leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazolo-Triazinone Cores

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents (Pyrazole/Triazinone) Molecular Formula Monoisotopic Mass (g/mol) Notable Features
Target Compound 2-Ethyl, 3-phenyl, 7-[4-(CF₃O)Ph] C₂₅H₁₈F₃N₅O₂ ~481.14 Ethyl group may reduce steric hindrance vs. methyl; trifluoromethoxy enhances lipophilicity
3-(4-Methoxyphenyl)-2-methyl-7-[4-(trifluoromethoxy)phenyl]pyrazolo[...]triazin-6(7H)-one () 2-Methyl, 3-(4-MeOPh), 7-[4-(CF₃O)Ph] C₂₃H₁₆F₃N₅O₃ 467.12 Methoxy group increases polarity; methyl substituent may limit steric flexibility
7-Hydroxypyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one () 7-Hydroxy C₁₂H₇N₅O₂ 265.06 Hydroxyl group improves solubility but reduces metabolic stability vs. aryl substituents
Key Observations :
  • Substituent Effects: The target compound’s 2-ethyl group (vs. 2-methyl in ) may confer greater steric tolerance in binding interactions. The 3-phenyl group (vs.
  • Trifluoromethoxy Group : Common to both the target compound and , this group enhances lipophilicity and resistance to oxidative metabolism, a critical feature in CNS-active or long-acting therapeutics .
  • Core Modifications : ’s hydroxylated analogue highlights how replacing the 7-aryl group with a polar hydroxy group drastically reduces molecular mass (265 vs. ~481 g/mol), likely improving aqueous solubility but compromising membrane permeability .

Heterocyclic Derivatives with Divergent Cores

Table 2: Comparison with Non-Pyrazolo-Triazinone Compounds
Compound Class (Evidence) Core Structure Key Substituents Potential Biological Relevance
Pyrazolo[4,3-c]quinolin-3-one () Pyrazole + quinoline 7-Trifluoromethyl, 2-(4-CF₃O)Ph Trifluoromethyl may enhance metabolic stability; quinoline core enables π-π stacking
Thiazolo[3,2-b]-1,2,4-triazin-7-one () Thiazole + triazinone Aryl-methyl, morpholine/piperidine Morpholine/piperidine groups improve solubility; thiazole may modulate redox properties
Pyrazolo[4,3-d]pyrimidin-7-one () Pyrazole + pyrimidine 5-Chlorosulfonyl, 3-propyl Sulfonyl groups are common in PDE inhibitors; propyl chain may optimize hydrophobic binding
Key Observations :
  • Core Flexibility: The target compound’s pyrido-triazinone core (vs. quinoline or pyrimidine in ) balances rigidity and planarity, which could influence binding to flat enzymatic pockets.
  • Functional Group Synergy : While ’s chlorosulfonyl group is tailored for phosphodiesterase inhibition, the target compound’s trifluoromethoxy group may prioritize selectivity for other targets (e.g., kinases or GPCRs) .
  • Synthetic Strategies : ’s use of potassium carbonate and KI in reflux conditions contrasts with the target compound’s likely hydrazine-based cyclization (inferred from ), suggesting divergent stability and scalability profiles .

Biological Activity

The compound 2-ethyl-3-phenyl-7-[4-(trifluoromethoxy)phenyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is a complex heterocyclic structure known for its diverse biological activities. Its unique trifluoromethoxy substitution enhances lipophilicity and biological efficacy, making it a subject of significant interest in medicinal chemistry and drug development. This article explores its biological activity, particularly its anticancer and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of the compound is C23H16F3N5O2C_{23}H_{16}F_3N_5O_2 with a molecular weight of 451.4g/mol451.4\,g/mol. The structure includes a pyrazolo-triazine core that is recognized for its potential therapeutic applications.

PropertyValue
Molecular FormulaC23H16F3N5O2
Molecular Weight451.4 g/mol
CAS Number1015599-24-2

Research indicates that this compound primarily inhibits cyclin-dependent kinases (CDKs) , which are crucial for cell cycle regulation. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has shown potential in modulating inflammatory pathways, suggesting a dual role in both cancer therapy and anti-inflammatory treatment .

Anticancer Activity

Several studies have reported on the anticancer effects of 2-ethyl-3-phenyl-7-[4-(trifluoromethoxy)phenyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one against various human cancer cell lines:

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • K562 (chronic myeloid leukemia)
    • MV4-11 (biphenotypic B myelomonocytic leukemia)
  • Findings :
    • The compound exhibited significant antiproliferative activity against these cell lines at concentrations as low as 10 µM.
    • It induced apoptosis through mechanisms involving caspase activation and modulation of apoptotic signaling pathways .

Anti-inflammatory Activity

The compound has also been noted for its anti-inflammatory properties. It appears to modulate key inflammatory pathways by affecting cytokine release and inhibiting inflammatory mediators. This suggests its potential use in treating conditions associated with chronic inflammation .

Study 1: Antiproliferative Effects

In a study evaluating the antiproliferative effects of various pyrazolo derivatives, 2-ethyl-3-phenyl-7-[4-(trifluoromethoxy)phenyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one was found to be one of the most potent compounds against MCF-7 cells. The study indicated that the presence of the trifluoromethoxy group significantly enhanced its biological activity compared to other derivatives lacking this substituent .

Study 2: Inhibition of CDKs

Another investigation focused on the inhibition of cyclin-dependent kinases by this compound. It was shown to effectively inhibit CDK2 and CDK6 in vitro, leading to reduced cell proliferation in treated cancer cell lines. This study highlights the compound's potential as a targeted therapy for cancers driven by dysregulated CDK activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.